

Application Notes & Protocols: Ab Initio Studies of Bromochlorofluoroiodomethane

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Compound of Interest

Compound Name: *Bromochlorofluoroiodomethane*

Cat. No.: *B14750348*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromochlorofluoroiodomethane (CBrClFI) represents a theoretically significant molecule in the field of stereochemistry. As a methane molecule with each hydrogen substituted by a different stable halogen, it is a prototypical example of a chiral compound.^{[1][2]} Its two mirror-image forms, or enantiomers, are not superimposable.^[2] While CBrClFI remains a hypothetical compound with no known synthetic route, it is of great interest for fundamental research in computational and quantum chemistry.^{[1][3]}

Ab initio (first-principles) computational studies are essential for predicting the properties of such novel or hypothetical molecules. These methods solve the electronic Schrödinger equation to yield information on molecular structure, stability, and spectroscopic properties without prior experimental data.^[4] The primary application for ab initio studies of CBrClFI and related chiral halomethanes is the investigation of parity violation.^[5] Parity violation, a consequence of the weak nuclear force, leads to a minuscule energy difference between the two enantiomers of a chiral molecule.^{[5][6]} The theoretical prediction of this Parity Violation Energy Difference (PVED) is a major challenge in modern physical chemistry.^[5]

These application notes provide detailed protocols for conducting ab initio computational studies on **bromochlorofluoroiodomethane** to determine its structural, vibrational, and parity-violating properties.

Protocol 1: Molecular Geometry Optimization and Structural Analysis

Objective: To compute the equilibrium geometry (bond lengths and angles) of the (R) and (S) enantiomers of **bromochlorofluoroiodomethane** and to confirm that the optimized structures correspond to true energy minima.

Methodology/Experimental Protocol:

- Software Selection: Utilize a standard quantum chemistry software package such as Gaussian, Q-Chem, ORCA, or similar programs capable of performing ab initio and Density Functional Theory (DFT) calculations.
- Initial Structure Generation:
 - Construct an initial 3D structure of **bromochlorofluoroiodomethane**. A tetrahedral geometry around the central carbon atom is the starting point.
 - Assign the positions of the four halogen atoms (Br, Cl, F, I) to create one enantiomer (e.g., the R-enantiomer). The other enantiomer (S) can be generated by inverting the coordinates of the first.
- Selection of Theoretical Method:
 - Level of Theory: For reliable geometries, Density Functional Theory (DFT) is often a good balance of accuracy and computational cost. The B3LYP functional is a common choice. [7] For higher accuracy, Møller-Plesset perturbation theory (MP2) or Coupled Cluster methods like CCSD(T) can be used.[8]
 - Basis Set: Employ a basis set suitable for heavy elements like iodine. Pople-style basis sets like 6-311++G(d,p) can be used, but augmented correlation-consistent basis sets such as aug-cc-pVTZ are generally preferred for higher accuracy, often in conjunction with pseudopotentials for iodine to account for relativistic effects.[9]
- Execution of Calculation:

- Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest electronic energy.
- Verification of Minimum:
 - Following the optimization, perform a vibrational frequency calculation at the same level of theory.[\[10\]](#)
 - A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.[\[7\]](#)
- Data Analysis:
 - Extract the optimized bond lengths (C-F, C-Cl, C-Br, C-I) and bond angles (e.g., F-C-Cl, Cl-C-Br, etc.) from the calculation output file.

Data Presentation:

Table 1: Predicted Structural Parameters of **Bromochlorofluoroiodomethane** (Illustrative)

Parameter	Predicted Value (B3LYP/aug-cc-pVTZ)
Bond Lengths (Å)	
C-F	1.39
C-Cl	1.78
C-Br	1.94
C-I	2.14
**Bond Angles (°) **	
F-C-Cl	108.5
F-C-Br	108.1
F-C-I	107.5
Cl-C-Br	109.8
Cl-C-I	110.2

| Br-C-I | 112.7 |

Note: The values in this table are illustrative and would be the result of the computational protocol described.

Protocol 2: Vibrational Spectra Calculation

Objective: To compute the harmonic vibrational frequencies and infrared (IR) intensities of **bromochlorofluoroiodomethane**. This data is crucial for predicting its IR spectrum, which could aid in its potential future experimental detection and characterization.

Methodology/Experimental Protocol:

- Prerequisite: A successful geometry optimization (Protocol 1) is required. The frequency calculation must be performed on the optimized minimum-energy structure.
- Software and Theoretical Method: Use the same software, level of theory, and basis set as employed for the final, verified geometry optimization to ensure consistency.

- Execution of Calculation:
 - Request a "Frequency" or "Vibrational Analysis" calculation type in the software input.
 - This computation calculates the second derivatives of the energy with respect to atomic positions, which are used to determine the vibrational modes and their frequencies.[\[11\]](#)
- Data Analysis:
 - Extract the list of calculated harmonic vibrational frequencies (typically in cm^{-1}).
 - Extract the corresponding IR intensities (typically in km/mol). High-intensity modes correspond to strong absorptions in an IR spectrum.
 - Visualize the atomic motions for each vibrational mode using molecular visualization software to assign them (e.g., C-F stretch, C-Cl stretch, bending modes).

Data Presentation:

Table 2: Predicted Principal Vibrational Frequencies for CBrClFI (Illustrative)

Vibrational Mode	Calculated Frequency (cm^{-1})	Predicted IR Intensity (km/mol)
C-F Stretch	1050 - 1150	High
C-Cl Stretch	700 - 800	Medium
C-Br Stretch	550 - 650	Medium
C-I Stretch	500 - 550	Low

| Bending Modes | 150 - 400 | Variable |

Note: The values in this table are illustrative ranges based on typical carbon-halogen vibrations.

Protocol 3: Parity Violation Energy Difference (PVED) Calculation

Objective: To calculate the parity-violating energy difference (PVED) between the (R) and (S) enantiomers of **bromochlorofluoroiodomethane**. This is a highly specialized calculation that quantifies the effect of the electroweak force on molecular energy.

Methodology/Experimental Protocol:

- Prerequisite: Ultra-high accuracy optimized geometries of both (R) and (S) enantiomers are required. These should be obtained from high-level methods such as CCSD(T) with large basis sets.
- Software: This calculation requires specialized quantum chemistry programs capable of handling relativistic effects and the parity-violating weak potential.
- Selection of Theoretical Method:
 - The calculation of PVED involves adding a parity-violating potential term to the molecular Hamiltonian.
 - These calculations are often performed at the Hartree-Fock or DFT level, incorporating scalar relativistic effects and one-electron spin-orbit coupling terms, as these are crucial for heavy elements.
- Execution of Calculation:
 - Perform separate, highly precise single-point energy calculations on the optimized structures of the (R) and (S) enantiomers using the parity-violating Hamiltonian.
 - The numerical precision of the calculations must be extremely high due to the minuscule size of the energy difference.
- Data Analysis:
 - The PVED is the difference in the calculated electronic energies of the two enantiomers:
$$\text{PVED} = E(\text{R}) - E(\text{S})$$

- The value is typically extremely small, on the order of 100 aeV to 1 feV (10^{-11} to 10^{-10} J/mol).[5]

Data Presentation:

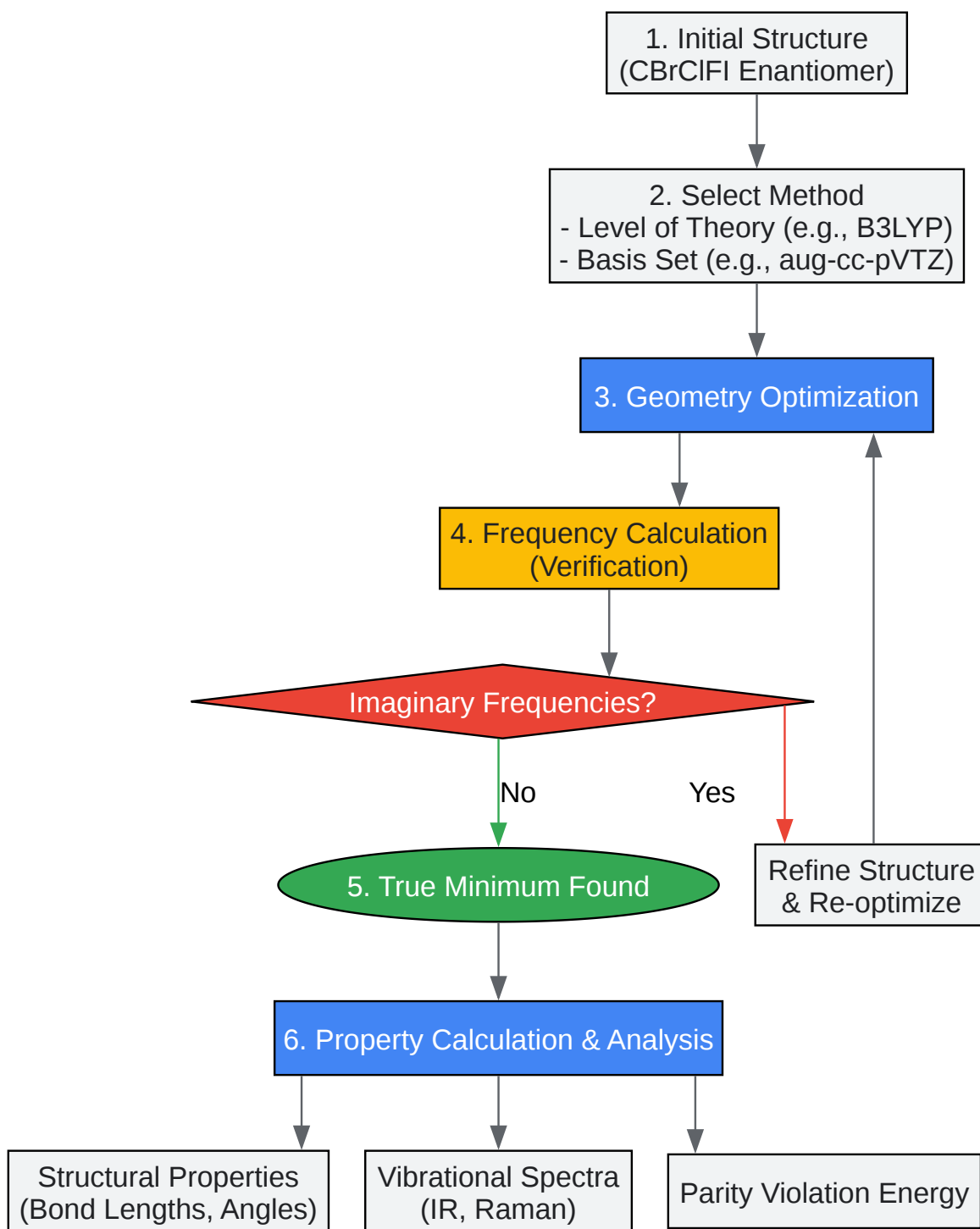
Table 3: Predicted Parity Violation Properties of Chiral Halomethanes

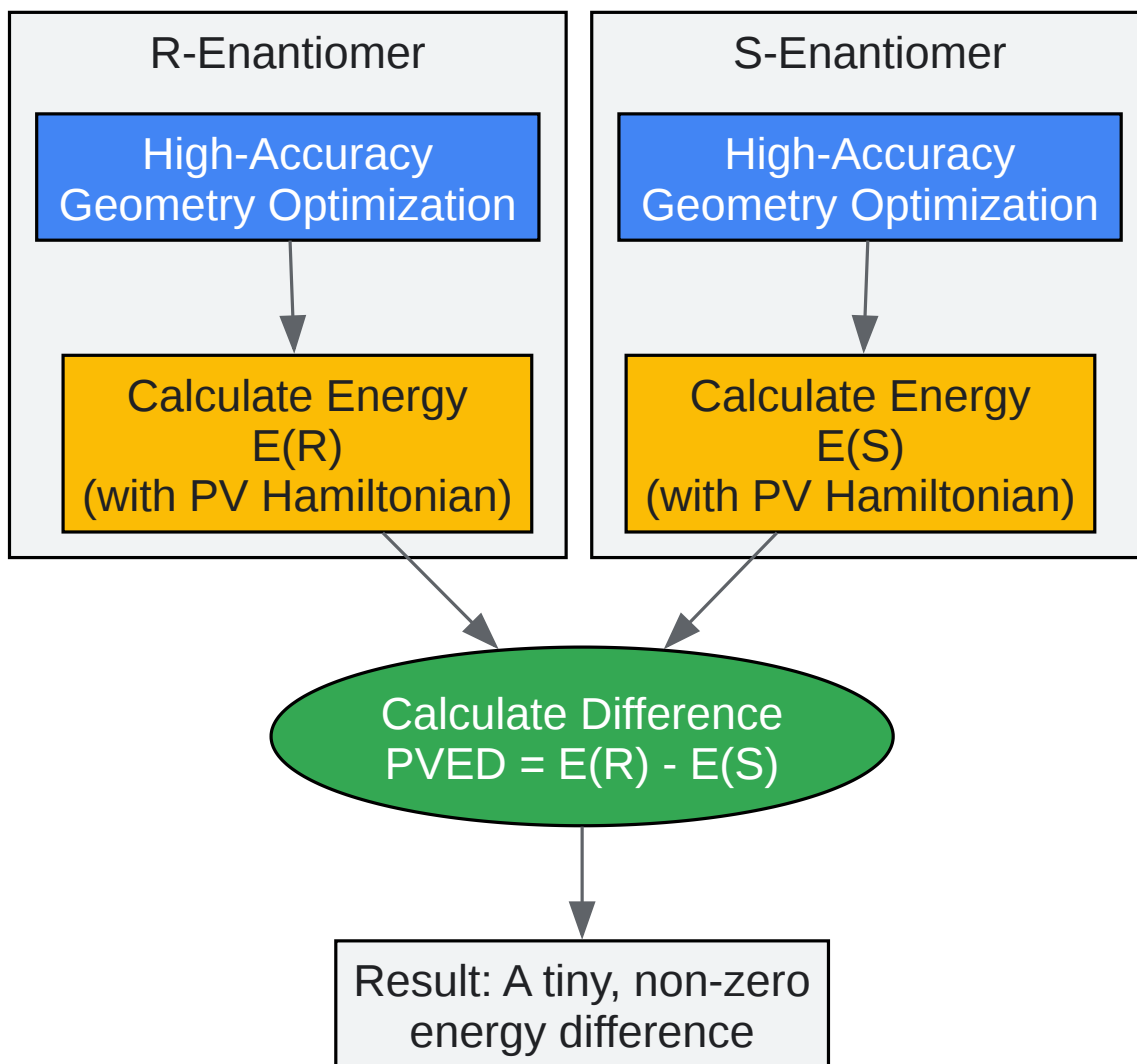
Molecule	Predicted PVED (J/mol)	Predicted PV Frequency Difference (mHz)
CHBrCIF	$\sim 10^{-11}$	~ 2.4 (for C-F stretch)[12]

| CBrClFI (Hypothetical) | Expected to be larger than CHBrCIF due to the heavier iodine atom. |
Not yet calculated. |

Visualizations

The following diagrams illustrate the workflows and concepts central to the ab initio study of **bromochlorofluoroiodomethane**.





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- To cite this document: BenchChem. [Application Notes & Protocols: Ab Initio Studies of Bromochlorofluoriodomethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14750348#ab-initio-studies-of-bromochlorofluoriodomethane]

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